1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(9)2-5(10)3-7(8)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADOJWUXFVBUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sandmeyer Reaction from 3,5-Difluoroaniline
- Process : 3,5-Difluoroaniline is diazotized using sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr), forming the corresponding diazonium salt.
- The diazonium salt is then reacted with copper(I) bromide (CuBr) in HBr, facilitating the Sandmeyer reaction to replace the diazonium group with bromine.
- The reaction is typically carried out at low temperature (~10°C) for diazotization, followed by addition to a boiling CuBr/HBr mixture.
- The product is isolated by steam distillation, washing, neutralization, drying, and redistillation to purity.
Yields : This method achieves yields up to 83% for 1-bromo-3,5-difluorobenzene, which is considered high compared to other methods.
Advantages : High regioselectivity and relatively straightforward procedure.
Disadvantages : Requires careful temperature control and handling of diazonium salts.
Alternative Methods
- Bromination of 2,4-difluoroaniline followed by diazotization and deamination gives moderate yields (~57-70%) but involves multiple steps and loss of expensive starting materials.
- Photochemical bromination of m-difluorobenzene results in poor selectivity and low yield (19% for the desired isomer), with significant formation of polybrominated by-products.
Introduction of the Methoxymethoxy Protecting Group
The methoxymethoxy (MOM) group is commonly used to protect phenolic hydroxyl groups during multi-step synthesis.
- The typical method involves reacting the phenol (or hydroxyl precursor) with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine or pyridine).
- This reaction proceeds under mild conditions, often in anhydrous solvents like dichloromethane.
- The MOM protection stabilizes the hydroxyl functionality, allowing subsequent bromination or other transformations without interference.
Proposed Synthetic Route for this compound
Combining the above strategies, a plausible preparation method is:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Protection of 3,5-difluoro-2-hydroxyaniline with MOM-Cl | Base (e.g., pyridine), anhydrous solvent, 0-25°C | Forms 3,5-difluoro-2-(methoxymethoxy)aniline |
| 2 | Diazotization of MOM-protected aniline | NaNO₂, HBr (48%), 0-10°C | Formation of diazonium salt |
| 3 | Sandmeyer reaction | CuBr, HBr, boiling | Substitution of diazonium with bromine |
| 4 | Isolation and purification | Steam distillation, washing, neutralization, drying, redistillation | Yields expected to be high based on analogous processes |
Data Summary of Key Preparation Methods for 1-Bromo-3,5-difluorobenzene (Core Intermediate)
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Diazotization + Sandmeyer from 3,5-difluoroaniline | 3,5-Difluoroaniline | NaNO₂, HBr, CuBr | 83 | High yield, regioselective | Requires careful temperature control, handling diazonium salt |
| Bromination + Diazotization + Deamination | 2,4-Difluoroaniline | Bromine, NaNO₂, hypophosphorous acid | 57-70 | Established method | Multi-step, low yield in deamination, expensive |
| Photochemical bromination | m-Difluorobenzene | Br₂, UV light | 19 (desired isomer) | Simple reagents | Poor selectivity, low yield, by-products |
Research Findings and Notes
- The Sandmeyer reaction route directly from 3,5-difluoroaniline is preferred for preparing the bromo-difluorobenzene core due to its higher yield and selectivity.
- The methoxymethoxy protection can be introduced prior to diazotization to protect the hydroxyl group at the 2-position, enabling the synthesis of this compound.
- The reaction conditions (temperature, reagent ratios) are critical for optimizing yield and minimizing side reactions.
- Post-reaction workup involves steam distillation to separate the organic product, followed by washing and neutralization to remove inorganic impurities.
- Drying agents such as sodium sulfate (Na₂SO₄) and careful redistillation ensure high purity of the final product.
Chemical Reactions Analysis
1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential drug candidates with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine and fluorine atoms make the compound an electrophile, allowing it to react with nucleophiles in biological systems.
Hydrogen Bonding: The methoxymethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
Electron Withdrawing Effects: The fluorine atoms exert electron-withdrawing effects, altering the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Key Differences in Reactivity
- Methoxymethoxy Group vs. Trifluoromethyl Groups : The methoxymethoxy group in the target compound provides electron-donating effects, facilitating oxidative addition in cross-coupling reactions . In contrast, trifluoromethyl groups (e.g., in 1-bromo-3,5-bis(trifluoromethyl)benzene) are electron-withdrawing, reducing electron density at the aromatic ring and slowing coupling reactions .
- Chlorine vs. Fluorine Substituents : Chlorine in 1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene increases molecular weight and alters NMR chemical shifts (19F NMR δ = -56.27 ppm for major isomer) compared to fluorine analogs .
- Long Alkyl Chains: The icosyloxy group in 1-bromo-3,5-difluoro-4-(icosyloxy)benzene improves solubility in nonpolar solvents, making it suitable for bulk heterojunction solar cells .
Biological Activity
1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene (CAS No. 1803589-44-7) is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H10BrF2O3
- Molecular Weight : 293.09 g/mol
The presence of bromine and fluorine atoms contributes to its lipophilicity and potential interactions with biological membranes.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The methoxy groups are known to enhance the compound's stability and bioavailability, which can influence its pharmacological effects.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study assessed the antibacterial effects of various fluorinated compounds, including derivatives similar to this compound. The results demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL .
Anticancer Potential
Fluorinated compounds have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve the inhibition of key oncogenic pathways.
Case Study 1: Antibacterial Efficacy
In a controlled experiment, researchers synthesized a series of fluorinated benzene derivatives and tested their antibacterial efficacy against a panel of pathogens. The study found that this compound exhibited superior activity compared to traditional antibiotics like tetracycline and ciprofloxacin . The compound's unique structure allowed for enhanced membrane penetration and disruption of bacterial cell integrity.
Case Study 2: Anticancer Activity
A recent study explored the effects of fluorinated compounds on human cancer cell lines. The findings indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations . Further mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrF2O3 |
| Molecular Weight | 293.09 g/mol |
| Antibacterial MIC | 0.5 - 2.0 μg/mL |
| Cancer Cell IC50 | Low micromolar range |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene, and how are reaction yields optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromination of a fluorinated benzene precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., Lewis acids). Yields are monitored via ¹⁹F NMR, as fluorine substituents provide distinct spectral signatures (e.g., δ = -56.27 ppm for major isomers) .
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer : Characterization employs:
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. For instance, the methoxymethoxy group’s protons resonate at δ ~3.5–4.5 ppm in ¹H NMR .
- GC-MS/HPLC : To assess purity (>95% by GC) and detect byproducts .
- Elemental Analysis : Validates molecular formula (C₈H₇BrF₂O₂) and halogen content .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : The compound is stored at 4°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis of the methoxymethoxy group. Moisture-sensitive reactions require anhydrous solvents (e.g., THF, DCM) and molecular sieves .
Advanced Research Questions
Q. How can regioselectivity challenges in further functionalization of this compound be addressed?
- Methodological Answer : The bromine atom at the 1-position is electronically activated for cross-coupling (e.g., Suzuki-Miyaura), while fluorine substituents at 3,5-positions direct electrophilic substitutions. Computational tools (DFT) predict reactivity by analyzing charge distribution and frontier molecular orbitals. For example, meta-fluorine groups deactivate the ring, favoring para-substitution in subsequent reactions .
Q. How do contradictory reports on the compound’s biological activity (e.g., antimicrobial efficacy) arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., microbial strain variability, concentration ranges). Standardization steps:
- Dose-Response Curves : Test across 0.1–100 µM to establish IC₅₀ values.
- Control Experiments : Include positive controls (e.g., fluconazole for antifungal assays) and solvent controls (DMSO <1% v/v).
- Structural Analog Comparison : Compare with halogenated analogs (e.g., 1-Bromo-3,5-bis(trifluoromethyl)benzene) to isolate substituent effects .
Q. What strategies optimize low yields in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer : Key factors:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Additives : K₂CO₃ or Cs₂CO₃ as bases improve transmetallation efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 120°C, 20 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
